molecular formula C12H13ClN2O2 B1399330 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one CAS No. 1316219-88-1

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B1399330
CAS No.: 1316219-88-1
M. Wt: 252.69 g/mol
InChI Key: OLUPLTNOOIZEHH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a spirocyclic compound that features a unique structural framework. The compound is characterized by the presence of a spiro junction, which connects two distinct ring systems: a diazaspiro nonane and an oxadiazaspiro nonane. The 4-chlorophenyl group attached to the spiro junction adds to the compound’s complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions, often involving the generation of nitrile imines in situ from hydrazonyl chlorides. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Industry: The compound’s structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is unique due to its combination of a 4-chlorophenyl group and an oxadiazaspiro nonane ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-9-1-3-10(4-2-9)15-8-12(17-11(15)16)5-6-14-7-12/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUPLTNOOIZEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(C(=O)O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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